

Introduction: The Analytical Imperative for alpha-Methylcinnamic Acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *alpha*-Methylcinnamic acid

Cat. No.: B160838

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alpha-Methylcinnamic acid (α -MCA), with the systematic IUPAC name (E)-2-methyl-3-phenylprop-2-enoic acid, is a derivative of cinnamic acid.^{[1][2]} Its structure, featuring a carboxylic acid, an alkene, and a phenyl group, makes it a valuable synthon in organic chemistry and a subject of interest in materials science and pharmacology. The precise characterization of its chemical structure is paramount for ensuring purity, understanding reactivity, and guaranteeing reproducible outcomes in its applications.

Spectroscopic methods provide a non-destructive, detailed view of the molecular architecture. By integrating data from NMR, IR, and MS, we can create a comprehensive and unambiguous "fingerprint" of α -MCA, confirming its identity and purity with a high degree of confidence. This integrated approach is the cornerstone of modern analytical chemistry and quality control.

Compound Profile:

Identifier	Value
IUPAC Name	(E)-2-methyl-3-phenylprop-2-enoic acid ^[1]
CAS Number	1199-77-5 ^[2]
Molecular Formula	$C_{10}H_{10}O_2$ ^[1]
Molecular Weight	162.18 g/mol ^[2]

| Appearance | White to light yellow powder^{[1][3]} |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: Probing the Proton Environment

Proton NMR (¹H NMR) identifies the number and type of hydrogen atoms in a molecule. The chemical shift of a proton is dictated by its local electronic environment, while spin-spin coupling reveals the proximity of neighboring protons.

- Sample Preparation: Dissolve approximately 5-10 mg of **alpha-methylcinnamic acid** in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
- Instrumentation: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse sequence (e.g., ' zg30').
 - Spectral Width: ~16 ppm.
 - Acquisition Time: ~3 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-64, depending on sample concentration.
- Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

The ¹H NMR spectrum of α -MCA provides five distinct signals, each corresponding to a unique proton environment.

Label	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration	Assignment
H_a	~12.30	Singlet (broad)	-	1H	Carboxylic Acid (-COOH)
H_e	7.84	Quartet (or broad s)	1.5	1H	Vinylic Proton (=CH)
H_p	7.46 - 7.35	Multiplet	-	5H	Aromatic Protons (C_6H_5)
H_d	2.16	Doublet	1.5	3H	Methyl Protons (-CH ₃)

- The Downfield Acidic Proton (H_a): The proton of the carboxylic acid is highly deshielded due to the electronegativity of the adjacent oxygen atoms and appears as a broad singlet far downfield (~12.30 ppm).[4] Its broadness is a result of chemical exchange with trace amounts of water in the solvent.
- The Aromatic Protons (H_p): The five protons on the phenyl group are in a complex electronic environment and overlap, resulting in a multiplet between 7.35 and 7.46 ppm.[5]
- The Vinylic Proton (H_e): This proton is attached to an sp^2 -hybridized carbon and is deshielded by the anisotropic effect of the benzene ring and the electron-withdrawing carboxylic group, placing its signal at 7.84 ppm.[5] It appears as a narrow quartet due to a small four-bond (allylic) coupling to the methyl protons (H_d).
- The Methyl Protons (H_d): The protons of the methyl group are attached to another sp^2 carbon and resonate at 2.16 ppm. The signal is split into a doublet by the vinylic proton (H_e) with a small coupling constant of $J = 1.5$ Hz, characteristic of long-range allylic coupling.[5]

Caption: Molecular structure of α -MCA with 1H NMR assignments.

¹³C NMR Spectroscopy: Visualizing the Carbon Framework

Carbon NMR (¹³C NMR) provides a signal for each unique carbon atom in a molecule, offering a direct count of non-equivalent carbons and insight into their hybridization and functional group.

- Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (20-50 mg) is often beneficial.
- Instrumentation: Acquire the spectrum on a 75 MHz (or higher) NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Standard single-pulse with proton decoupling (e.g., 'zgpg30').
 - Spectral Width: ~220 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.
- Processing: Similar to ¹H NMR, with calibration relative to the CDCl₃ solvent peak (δ = 77.16 ppm).

The proton-decoupled ¹³C NMR spectrum shows 8 distinct signals, consistent with the 10 carbon atoms in the structure (note the symmetry-induced equivalence of some aromatic carbons).

Chemical Shift (δ , ppm)	Assignment	Rationale
173.1	C=O	The carbonyl carbon of the carboxylic acid is highly deshielded, appearing furthest downfield.
142.4	=CH (Vinylic)	The vinylic carbon attached to the phenyl group is downfield due to conjugation.
134.4	C-ipso (Aromatic)	The quaternary aromatic carbon to which the alkene is attached.
129.7	C-para (Aromatic)	Aromatic CH carbon, deshielded.
128.8	C-ortho (Aromatic)	Two equivalent aromatic CH carbons.
128.5	C-meta (Aromatic)	Two equivalent aromatic CH carbons.
127.9	=C(CH ₃) (Vinylic)	The quaternary vinylic carbon attached to the methyl group.
14.3	-CH ₃	The sp ³ -hybridized methyl carbon, appearing furthest upfield.

(Note: Specific chemical shifts can vary slightly based on solvent and concentration. The assignments provided are based on typical values for similar structures and publicly available data.)^{[6][7]}

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups absorb at characteristic frequencies, making IR

an excellent tool for functional group identification.

- Sample Preparation: Place a small amount of the solid **alpha-methylcinnamic acid** powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
- Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Acquisition: Collect a background spectrum of the empty ATR crystal. Then, apply pressure to the sample to ensure good contact and collect the sample spectrum.
- Parameters: Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} . The typical range is $4000\text{-}400\text{ cm}^{-1}$.

The IR spectrum of α -MCA is dominated by absorptions from the carboxylic acid and the conjugated system.

Frequency Range (cm^{-1})	Intensity	Vibrational Mode	Functional Group Assignment
3300 - 2500	Broad, Strong	O-H stretch	Carboxylic Acid (-COOH)
~1685	Strong, Sharp	C=O stretch	Conjugated Carboxylic Acid
~1625	Medium	C=C stretch	Alkene & Aromatic Ring
~1440	Medium	C-O-H bend	Carboxylic Acid
~1290	Strong	C-O stretch	Carboxylic Acid
770 & 690	Strong	C-H out-of-plane bend	Monosubstituted Benzene

- Carboxylic Acid Signature: The most prominent feature is the extremely broad O-H stretching band from 3300 to 2500 cm^{-1} . This breadth is due to strong hydrogen bonding between carboxylic acid dimers in the solid state. Overlapping this is the sharp, intense C=O

stretching absorption around 1685 cm^{-1} . Its frequency is lowered from a typical acid ($\sim 1710\text{ cm}^{-1}$) due to conjugation with the C=C double bond, which weakens the carbonyl bond.[1][8]

- **Conjugated System:** The C=C stretching of the alkene is visible around 1625 cm^{-1} , often overlapping with aromatic ring stretches.[8]
- **Aromatic Ring:** The presence of the monosubstituted benzene ring is definitively confirmed by two strong bands around 770 and 690 cm^{-1} , which arise from the collective out-of-plane bending of the five adjacent C-H bonds.[9]

Caption: Key IR vibrational modes for α -MCA functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

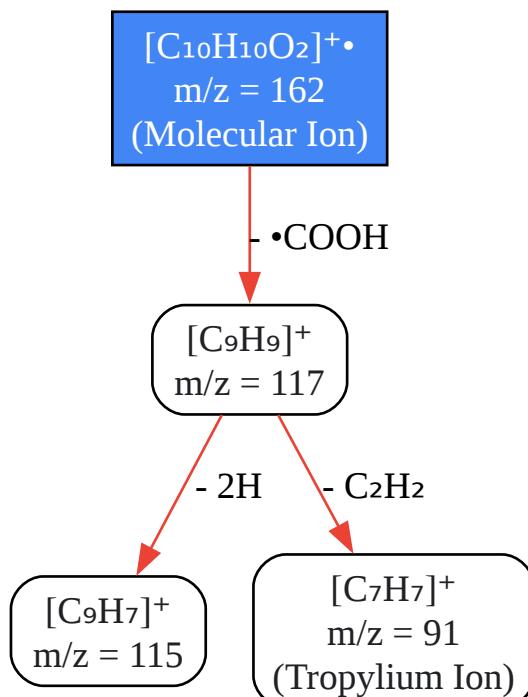
Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on how the molecule fragments under energetic conditions. For this guide, we focus on Electron Ionization (EI-MS).

- **Sample Introduction:** Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe, which is heated to volatilize the sample into the ion source.
- **Ionization:** Bombard the gaseous sample molecules with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, creating a positively charged radical ion (the molecular ion, $\text{M}^{+\bullet}$).
- **Mass Analysis:** Accelerate the resulting ions and separate them based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole).
- **Detection:** Detect the ions to generate a mass spectrum, which plots relative intensity versus m/z .

The mass spectrum provides a unique fragmentation pattern that validates the molecular structure.

m/z (Mass/Charge)	Relative Intensity (%)	Proposed Fragment	Causality of Fragmentation
162	100	$[M]^{+\bullet}$	Molecular Ion: The intact molecule minus one electron. Confirms the molecular weight. [4]
161	35	$[M-H]^+$	Loss of a single hydrogen atom.
117	60	$[M-COOH]^+$	Loss of a carboxyl radical ($\bullet COOH$, 45 Da), a common fragmentation for carboxylic acids.
116	79	$[M-HCOOH]^{+\bullet}$	McLafferty-like rearrangement leading to the loss of a neutral formic acid molecule (46 Da).
115	64	$[C_9H_7]^+$	Loss of the carboxyl group followed by loss of hydrogen atoms, leading to a stable indenyl or azulenyl cation.
91	31	$[C_7H_7]^+$	Cleavage of the bond between the vinylic system and the phenyl group, followed by rearrangement to the highly stable tropyl cation. [4]

The base peak at $m/z = 162$ confirms the molecular weight of 162 g/mol .^[10] The subsequent fragmentation pattern, particularly the loss of the carboxyl group (m/z 117) and the formation of the tropylium ion (m/z 91), is highly characteristic of this class of aromatic carboxylic acids and provides strong corroborating evidence for the proposed structure.^[4]



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Caption: Major fragmentation pathway of α -MCA in EI-MS.

Integrated Analysis and Conclusion

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple, orthogonal methods.

- MS provides the molecular formula (from exact mass) and molecular weight ($m/z = 162$).
- IR confirms the presence of key functional groups: a carboxylic acid (broad O-H, strong C=O at 1685 cm^{-1}) and a monosubstituted aromatic ring ($770, 690\text{ cm}^{-1}$).
- ^{13}C NMR confirms the carbon count (8 unique signals for 10 carbons) and the types of carbons present (carbonyl, alkene, aromatic, methyl).

- ^1H NMR pieces the structure together, showing the connectivity between the methyl group and the vinylic proton, their relationship to the phenyl group, and the presence of the acidic proton.

Together, these data points form a self-validating system. The molecular weight from MS is consistent with the atoms identified by NMR and IR. The functional groups seen in the IR spectrum are validated by the chemical shifts in both ^1H and ^{13}C NMR. The fragmentation pattern in MS is perfectly explained by the structure elucidated by NMR. This cohesive, multi-faceted analytical approach provides unequivocal proof of the structure and identity of **alpha-methylcinnamic acid**.

Safety and Handling

As a laboratory chemical, **alpha-methylcinnamic acid** requires careful handling.

- Hazards: Causes skin irritation and serious eye irritation. May cause respiratory irritation.[[11](#)][[12](#)]
- Precautions:
 - Always handle in a well-ventilated area or fume hood.[[13](#)]
 - Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[[3](#)]
 - Avoid creating dust.[[14](#)]
 - Wash hands thoroughly after handling.[[13](#)]

Always consult the full Safety Data Sheet (SDS) before use.[[11](#)][[14](#)]

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- To cite this document: BenchChem. [Introduction: The Analytical Imperative for alpha-Methylcinnamic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b160838#alpha-methylcinnamic-acid-spectroscopic-data-nmr-ir-mass-spec]

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